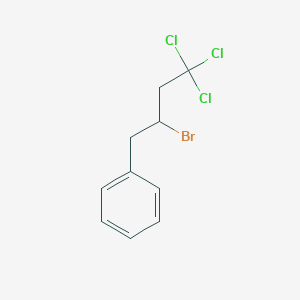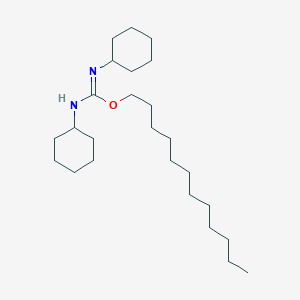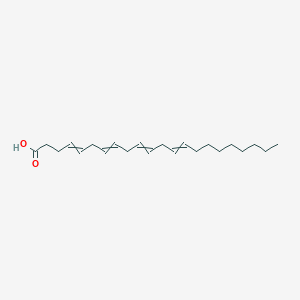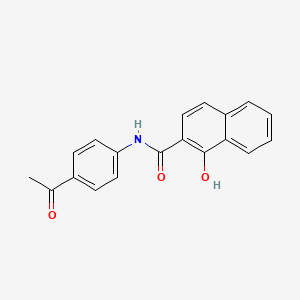
N,N'-Bis(3-oxo-3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3-oxo-3-phenylpropyl)urea is a chemical compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-oxo-3-phenylpropyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-oxo-3-phenylpropylamine with an isocyanate derivative under mild conditions . This reaction can be carried out in water without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-substituted ureas, including N,N’-Bis(3-oxo-3-phenylpropyl)urea, often involves the use of phosgene or carbamoyl chlorides with ammonia. these methods are not environmentally friendly due to the use of toxic reagents . Recent advancements have focused on developing safer and more sustainable methods, such as using potassium isocyanate in water .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3-oxo-3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N,N’-Bis(3-oxo-3-phenylpropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N,N’-Bis(3-oxo-3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(4-nitrophenyl)urea: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
N,N’-Bis(3-oxo-3-phenylpropyl)thiourea: This compound has a sulfur atom in place of the oxygen atom in the urea group, resulting in different reactivity and applications.
Uniqueness
N,N’-Bis(3-oxo-3-phenylpropyl)urea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities.
Propiedades
Número CAS |
105775-30-2 |
|---|---|
Fórmula molecular |
C19H20N2O3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1,3-bis(3-oxo-3-phenylpropyl)urea |
InChI |
InChI=1S/C19H20N2O3/c22-17(15-7-3-1-4-8-15)11-13-20-19(24)21-14-12-18(23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,24) |
Clave InChI |
WWFYPQWGWQWYKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCNC(=O)NCCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)



![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)

![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)

![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)

